(3-Methylcyclohex-2-en-1-yl)methanol
Description
(3-Methylcyclohex-2-en-1-yl)methanol is a monoterpenoid alcohol featuring a cyclohexene ring substituted with a methyl group at position 3 and a hydroxymethyl (-CH2OH) group at position 1. Its structure combines the reactivity of a conjugated diene (from the cyclohexene ring) with the polarity of a primary alcohol, making it valuable in organic synthesis and fragrance applications.
Properties
CAS No. |
80729-05-1 |
|---|---|
Molecular Formula |
C8H14O |
Molecular Weight |
126.20 g/mol |
IUPAC Name |
(3-methylcyclohex-2-en-1-yl)methanol |
InChI |
InChI=1S/C8H14O/c1-7-3-2-4-8(5-7)6-9/h5,8-9H,2-4,6H2,1H3 |
InChI Key |
AOFMOQFRVAWTSX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(CCC1)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methylcyclohex-2-en-1-yl)methanol can be achieved through several methods. One common approach involves the reduction of 3-methylcyclohex-2-enone using sodium borohydride (NaBH4) in methanol. This reaction typically proceeds under mild conditions and yields the desired alcohol product .
Industrial Production Methods
Industrial production of this compound may involve catalytic hydrogenation of 3-methylcyclohex-2-enone using a palladium catalyst. This method is efficient and scalable, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
(3-Methylcyclohex-2-en-1-yl)methanol undergoes various chemical reactions, including:
Reduction: Reduction of the compound can yield cyclohexanol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Various reagents depending on the desired substitution product.
Major Products Formed
Oxidation: 3-Methylcyclohex-2-enone.
Reduction: Cyclohexanol derivatives.
Substitution: Various substituted cyclohexene derivatives.
Scientific Research Applications
(3-Methylcyclohex-2-en-1-yl)methanol has several applications in scientific research:
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of fragrances and flavors due to its unique odor profile.
Mechanism of Action
The mechanism of action of (3-Methylcyclohex-2-en-1-yl)methanol involves its interaction with various molecular targets and pathways. For example, in oxidation reactions, the hydroxyl group is converted to a carbonyl group through the transfer of oxygen atoms from the oxidizing agent . In reduction reactions, the carbonyl group is reduced to a hydroxyl group through the transfer of hydrogen atoms from the reducing agent .
Comparison with Similar Compounds
Key Structural Analogues
Key Differences :
- Ring Saturation : The target compound and 3-methylcyclohex-2-en-1-ol share a cyclohexene ring, while 3-methylcyclohexan-1-ol has a saturated ring, reducing its reactivity toward electrophilic additions .
- Functional Groups : The primary alcohol (-CH2OH) in the target contrasts with secondary alcohols (-OH) in analogs, affecting acidity (pKa ~16–18 for primary vs. ~19–20 for secondary alcohols) and nucleophilicity .
Physicochemical Properties
Boiling Points and Solubility
- This compound: Estimated boiling point ranges between 200–220°C (similar to 3-methylcyclohex-2-en-1-ol ). Higher water solubility than ester derivatives due to hydrogen bonding .
- 3-Methylcyclohexan-1-ol : Boiling point ~175°C; moderate water solubility (1–10 g/L) .
- 3-Methyl-6-(1-methylethyl)-cyclohex-2-en-1-yl acetate : Boiling point ~250°C; hydrophobic due to the ester group .
Spectroscopic Data
- IR Spectroscopy : A broad O-H stretch (~3200–3600 cm⁻¹) is characteristic of the primary alcohol in the target, distinct from ester carbonyl peaks (~1700 cm⁻¹) in derivatives .
- NMR : The -CH2OH group in the target would show protons at δ 3.5–4.0 (1H, t) and δ 1.8–2.2 (2H, m) in ¹H NMR, differing from ester methyl groups (δ 2.0–2.5) .
Oxidation and Derivatization
- Primary Alcohol Oxidation: this compound can be oxidized to the corresponding aldehyde or carboxylic acid, unlike secondary alcohols (e.g., 3-methylcyclohexan-1-ol) .
- Esterification : Reacts with acyl chlorides or anhydrides to form esters (e.g., analogous to 3-methyl-6-(1-methylethyl)-cyclohex-2-en-1-yl acetate) .
- Silyl Ether Formation : Protection of the -CH2OH group with tert-butyldimethylsilyl (TBS) chloride enhances stability in synthetic pathways, as seen in silyloxyallyl cation intermediates .
Diels-Alder Reactivity
The cyclohexene ring in the target compound can act as a diene in Diels-Alder reactions, a feature absent in saturated analogs like 3-methylcyclohexan-1-ol .
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